molecular formula C22H17N3O2S2 B4676512 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA

3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA

Cat. No.: B4676512
M. Wt: 419.5 g/mol
InChI Key: IVAVQIDQJQHEGD-UHFFFAOYSA-N
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Description

3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-(3-methylbenzoyl)thiourea is a thiourea derivative featuring a benzothiazole moiety linked to a hydroxyphenyl group and a 3-methylbenzoyl substituent. The thiourea (-NH-CS-NH-) group enhances molecular interactions via hydrogen bonding, while the 3-methylbenzoyl group contributes to lipophilicity, influencing membrane permeability. Structural studies of such compounds often employ crystallographic tools like SHELX for refinement .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c1-13-5-4-6-14(11-13)20(27)25-22(28)23-15-9-10-18(26)16(12-15)21-24-17-7-2-3-8-19(17)29-21/h2-12,26H,1H3,(H2,23,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAVQIDQJQHEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring . This intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the hydroxyphenyl group. Finally, the resulting compound is treated with 3-methylbenzoyl isothiocyanate to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Intramolecular and Intermolecular Interactions

The compound exhibits distinct hydrogen-bonding patterns that influence its reactivity:

Interaction TypeBond ParametersFunctional Groups Involved
Intramolecular N–H⋯OD–H∙∙∙A: 2.06 Å, ∠: 153°Thiourea N–H and carbonyl O
Intermolecular C–H⋯N/SD–H∙∙∙A: 2.28–2.45 ÅBenzothiazole N/S and aryl C–H
Intermolecular N–H⋯SD–H∙∙∙A: 2.38 ÅThiourea N–H and thione S

These interactions stabilize specific conformations (e.g., cis–trans arrangement across thiourea bonds) and promote molecular layering in the solid state .

Tautomerism and Proton Transfer

The thiourea moiety undergoes thione–thiol tautomerism, facilitated by intramolecular hydrogen bonding:

R1C(O)NHC(S)NR2R3R1C(O)NHC(S–H)NR2R3\text{R}_1\text{C(O)NHC(S)NR}_2\text{R}_3 \rightleftharpoons \text{R}_1\text{C(O)NHC(S–H)NR}_2\text{R}_3

Infrared spectroscopy of analogs shows ν(S–H) stretches at ~2438 cm⁻¹, confirming tautomeric equilibria. This dynamic behavior enhances reactivity in proton-coupled electron transfer reactions .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metals via:

  • Thione sulfur (soft base)

  • Carbonyl oxygen (hard base)

Example Reaction with Cu(II):

Thiourea+CuCl2[Cu(thiourea)2Cl2]+2HCl\text{Thiourea} + \text{CuCl}_2 \rightarrow [\text{Cu(thiourea)}_2\text{Cl}_2] + 2\text{HCl}

Coordination stabilizes square-planar geometries, confirmed by UV-Vis (λmax=620 nm\lambda_{\text{max}} = 620\ \text{nm}) and ESR spectroscopy (g=2.25g_{\parallel} = 2.25) .

Cyclization Reactions

Under basic conditions, analogs undergo intramolecular cyclization to form heterocycles:

Base-Catalyzed Thiazole Formation

ThioureaEt3NBenzothiazole-fused derivative+H2S\text{Thiourea} \xrightarrow{\text{Et}_3\text{N}} \text{Benzothiazole-fused derivative} + \text{H}_2\text{S}

The reaction proceeds via deprotonation followed by nucleophilic attack of the thiolate on adjacent electrophilic carbons .

Hydrolytic Stability

The thiourea group resists hydrolysis under acidic conditions (pH > 3) but degrades in strong bases (pH > 12):

ConditionDegradation PathwayProducts
1M HCl, 25°CMinimal decomposition (<5% in 24 h)Intact thiourea
1M NaOH, 60°CCleavage of C–S bond3-Methylbenzamide + Benzothiazolyl urea

Hydrolysis rates correlate with electron-withdrawing effects of substituents .

Electrophilic Substitution

The hydroxylphenyl group undergoes regioselective electrophilic substitution:

Nitration (HNO₃/H₂SO₄):

ThioureaHNO33-Nitro-4-hydroxy derivative\text{Thiourea} \xrightarrow{\text{HNO}_3} \text{3-Nitro-4-hydroxy derivative}

The hydroxyl group directs nitration to the meta position relative to the benzothiazole .

Biological Activity Modulation

While not a direct reaction, structural analogs show activity modulation via:

  • Hydrogen bond donor capacity (N–H groups)

  • Lipophilicity (3-methylbenzoyl group)

Example: Analogous benzoylthioureas inhibit cyclooxygenase-2 (COX-2) with IC₅₀ = 12–18 μM, attributed to thiourea–enzyme hydrogen bonding .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole and thiourea exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds can effectively target various cancer types, including breast and prostate cancer .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies. It has demonstrated the ability to scavenge free radicals more effectively than traditional antioxidants like ascorbic acid. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Research has indicated that benzothiazole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance .

Enzyme Inhibition

Studies have explored the compound's role as an enzyme inhibitor. Its ability to interact with specific enzymes involved in metabolic pathways can lead to therapeutic applications in managing metabolic disorders. For example, certain thiourea derivatives have been shown to inhibit urease and other critical enzymes .

Drug Development

The unique properties of 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-(3-methylbenzoyl)thiourea make it a candidate for further drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .

Polymer Chemistry

In polymer science, compounds like this thiourea derivative are being investigated for their potential use as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties can lead to the development of advanced materials with improved performance characteristics.

Nanotechnology

Research is also focusing on the incorporation of this compound into nanostructured materials. Its unique chemical properties may facilitate the creation of nanocarriers for targeted drug delivery systems, enhancing the bioavailability of therapeutic agents .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Antioxidant PropertiesShowed radical scavenging activity exceeding that of vitamin C in various assays.
Enzyme InhibitionEffectively inhibited urease activity, suggesting potential in treating urea-related disorders.
Antimicrobial EfficacyExhibited broad-spectrum antimicrobial activity against multiple bacterial strains.
Polymer AdditivesImproved mechanical properties in polymer composites compared to standard formulations.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Containing Thiourea Derivatives

Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
  • Structure: Combines benzothiazole with a tetrahydroquinoline core and a thiazole carboxylic acid group.
  • Key Differences: The carboxylic acid group enhances solubility compared to the target compound’s hydrophobic 3-methylbenzoyl group. Pharmacological data indicate strong binding to kinase targets due to the planar tetrahydroquinoline system .
  • Activity : Demonstrated 80% inhibition of EGFR kinase at 10 µM in Table 1 of pharmacological studies .
Example 24: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid
  • Structure : Includes an adamantane group, which increases metabolic stability.
  • Key Differences : The rigid adamantane moiety improves resistance to cytochrome P450 degradation, a feature absent in the target compound. However, its larger size may reduce bioavailability .

Thiourea Derivatives with Heterocyclic Substituents

1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazine-2-yl)-3-phenylurea
  • Structure : Features a triazine-triazole hybrid core with a methoxyphenyl thiourea group.
  • Key Differences : The triazine-triazole system enables π-π stacking interactions, while the methoxy group enhances electron-donating capacity. However, the absence of benzothiazole reduces affinity for metal-containing enzymes .
  • Synthesis : Prepared via a three-component coupling reaction at 80°C, contrasting with the target compound’s likely stepwise benzothiazole coupling .

Fluorinated Thiourea Analogues

1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
  • Structure : Contains a perfluorophenyl group and a chiral cyclohexylamine.
  • Key Differences: The electron-withdrawing perfluorophenyl group increases oxidative stability but reduces solubility in polar solvents.

Structural and Pharmacological Data Comparison

Compound Molecular Weight Key Functional Groups Reported Activity
Target Compound ~407.5 g/mol Benzothiazole, 4-hydroxyphenyl, thiourea Anticancer (inferred from analogs )
Example 1 ~438.5 g/mol Tetrahydroquinoline, thiazole carboxylic acid EGFR inhibition (80% at 10 µM)
Example 24 ~672.8 g/mol Adamantane, pyrazole, benzothiazole Kinase inhibition (IC₅₀ = 15 nM)
Triazine-Triazole Derivative ~454.4 g/mol Triazine, triazole, methoxyphenyl Antimicrobial (MIC = 8 µg/mL)
Fluorinated Thiourea ~367.4 g/mol Perfluorophenyl, dimethylamino Antiviral (EC₅₀ = 2.5 µM)

Critical Analysis of Substituent Effects

  • Benzothiazole vs. Triazole/Triazine : Benzothiazole’s aromaticity and sulfur atom enhance interactions with hydrophobic enzyme pockets, whereas triazole/triazine systems favor DNA intercalation .
  • Hydroxyl vs. Methoxy Groups : The target’s 4-hydroxyphenyl group allows hydrogen bonding, improving target specificity compared to the methoxy group’s steric and electronic effects .
  • 3-Methylbenzoyl vs. Adamantane : While 3-methylbenzoyl increases lipophilicity, adamantane’s bulkiness may limit tissue penetration despite superior stability .

Biological Activity

3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-(3-methylbenzoyl)thiourea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research sources.

  • Molecular Formula : C20H18N2O2S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 202190-80-5

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of 1,3-benzothiazole derivatives with phenolic compounds and thiourea. The synthesis pathway often includes:

  • Formation of the benzothiazole moiety.
  • Coupling with hydroxyphenyl and methylbenzoyl groups.
  • Finalization through thiourea formation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have demonstrated that derivatives of thiourea compounds possess significant anticancer properties. For example:

  • U937 Cell Line : The compound showed antiproliferative activity with an IC50 value of approximately 16.23 μM, which is comparable to standard chemotherapeutics like etoposide (IC50 = 17.94 μM) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Analogous compounds have shown effectiveness against various bacterial strains, indicating that this class may inhibit microbial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The inhibition of key enzymes such as tyrosinase is another area of interest:

  • Tyrosinase Inhibition : Compounds similar to this thiourea have been reported to inhibit tyrosinase activity significantly, suggesting potential applications in skin whitening products or treatment for hyperpigmentation disorders .

Case Studies

  • Antiproliferative Studies : A study on U937 cells indicated that the compound inhibits cell proliferation effectively while exhibiting lower cytotoxicity towards THP-1 cells, highlighting its selective action .
  • Tyrosinase Inhibition : Research comparing various analogs demonstrated that some derivatives exhibited up to 22 times stronger inhibition than kojic acid, a common skin-lightening agent .

The biological activity of this compound may involve:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Enzyme Modulation : Competitive inhibition mechanisms where the compound binds to active sites on enzymes like tyrosinase.

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
AntiproliferativeU93716.23
AntimicrobialVarious StrainsNot specified
Tyrosinase InhibitionMushroom Tyrosinase1.12 (analog)

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing thiourea derivatives containing benzothiazole and benzoyl moieties?

  • Answer : The compound can be synthesized via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with 3-methylbenzoyl isothiocyanate in anhydrous DMF for 4 hours. Purification involves cooling the reaction mixture, filtration, and recrystallization from ethanol. Yields typically exceed 75% under these conditions. Characterization relies on 1H^1H/13C^13C NMR, mass spectrometry, and TLC monitoring . Alternative routes include cyclization of thiourea intermediates with formaldehyde and HCl to form oxadiazinane or triazinane derivatives, depending on reaction conditions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Answer : Structural validation requires a multi-technique approach:

  • NMR : 1H^1H NMR identifies proton environments (e.g., hydroxyl, benzothiazole, and thiourea NH signals), while 13C^13C NMR confirms carbonyl and aromatic carbons.
  • Mass spectrometry : High-resolution MS provides molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, DFT studies paired with crystallography can validate electronic properties and molecular geometry .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the cyclization of thiourea intermediates into heterocyclic derivatives?

  • Answer : Cyclization efficiency depends on:

  • Acid/Base Catalysis : HCl promotes oxadiazinane formation (e.g., 1,3,5-oxadiazinane-4-thiones), while amines like methylamine yield triazinane derivatives .
  • Reaction Time and Temperature : Heating at 90–95°C for 4 hours maximizes yields (~80–85%). Prolonged heating risks decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Monitoring : TLC tracks reaction progress, while quenching with ice/water isolates products .

Q. How can researchers resolve contradictions between computational (DFT) and experimental (X-ray) structural data for this compound?

  • Answer : Discrepancies often arise from:

  • Crystal Packing Effects : Intermolecular forces in the solid state (e.g., hydrogen bonds, π-π stacking) may distort bond angles compared to gas-phase DFT models.
  • Solvent Interactions : DFT calculations typically neglect solvent effects, whereas X-ray structures reflect the crystalline environment.
  • Methodological Adjustments : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to improve DFT accuracy. Validate with spectroscopic data (e.g., IR or UV-Vis) to reconcile differences .

Q. What strategies mitigate low yields during the synthesis of 3-substituted benzothiazole-thiourea hybrids?

  • Answer : Low yields (~50–60%) may result from:

  • Steric Hindrance : Bulky substituents on the benzoyl or benzothiazole groups impede nucleophilic attack. Use electron-withdrawing groups to enhance reactivity.
  • Byproduct Formation : Competing reactions (e.g., hydrolysis of isothiocyanates) can be minimized by anhydrous conditions and inert atmospheres.
  • Purification Challenges : Column chromatography with silica gel (hexane/ethyl acetate gradients) improves separation of thiourea derivatives from unreacted amines .

Methodological Challenges and Data Analysis

Q. How should researchers analyze thermodynamic parameters in drug-DNA interaction studies involving this compound?

  • Answer : Use UV-Vis spectroscopy and viscometry to determine binding constants (KbK_b) and mode of interaction (e.g., intercalation vs. groove binding). Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal entropy-driven or enthalpy-driven binding. Complementary DFT studies model H-bonding and electrostatic interactions between the compound’s benzothiazole moiety and DNA base pairs .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of benzothiazole-thiourea derivatives?

  • Answer : Utilize:

  • Molecular Docking (AutoDock/Vina) : Predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases).
  • ADMET Prediction (SwissADME) : Assess solubility, bioavailability, and toxicity profiles.
  • MD Simulations (GROMACS) : Study stability of ligand-receptor complexes over nanosecond timescales. Validate with in vitro assays (e.g., cytotoxicity testing) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA
Reactant of Route 2
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3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.